molecular formula C50H100O2 B12704690 Tetracosanyl hexacosanoate CAS No. 170381-88-1

Tetracosanyl hexacosanoate

Katalognummer: B12704690
CAS-Nummer: 170381-88-1
Molekulargewicht: 733.3 g/mol
InChI-Schlüssel: FFBFGDGEEYRUCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetracosanyl hexacosanoate is a long-chain ester compound with the molecular formula C50H100O2. It is composed of tetracosanol (a 24-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid). This compound is known for its high molecular weight and stability, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetracosanyl hexacosanoate can be synthesized through esterification reactions. The primary method involves the reaction of tetracosanol with hexacosanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Supercritical carbon dioxide extraction is one method used to obtain high-purity wax esters, including this compound, from natural sources .

Analyse Chemischer Reaktionen

Types of Reactions

Tetracosanyl hexacosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetracosanol and hexacosanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid).

Major Products

    Hydrolysis: Tetracosanol and hexacosanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Tetracosanyl hexacosanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tetracosanyl hexacosanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. Its long hydrophobic chains interact with other lipid molecules, affecting the overall properties of the membrane. In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of hydrophobic drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetracosanyl tetracosanoate: Another long-chain ester with similar properties but composed of tetracosanol and tetracosanoic acid.

    Hexacosanyl hexacosanoate: Composed of hexacosanol and hexacosanoic acid, with slightly different physical properties due to the longer chain length.

Uniqueness

Tetracosanyl hexacosanoate is unique due to its specific combination of tetracosanol and hexacosanoic acid, resulting in distinct physical and chemical properties. Its high molecular weight and stability make it particularly useful in applications requiring durable and long-lasting materials .

Eigenschaften

CAS-Nummer

170381-88-1

Molekularformel

C50H100O2

Molekulargewicht

733.3 g/mol

IUPAC-Name

tetracosyl hexacosanoate

InChI

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI-Schlüssel

FFBFGDGEEYRUCF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.